molecular formula C36H52O9 B14658192 3-Methylcyclohexanonhelveticosid CAS No. 40279-45-6

3-Methylcyclohexanonhelveticosid

Cat. No.: B14658192
CAS No.: 40279-45-6
M. Wt: 628.8 g/mol
InChI Key: ZJYGZEAYKCYGPP-KXEPKUHUSA-N
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Description

3-Methylcyclohexanonhelveticosid is a complex organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its cyclohexane ring substituted with a methyl group and a ketone functional group, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclohexanonhelveticosid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of 3-methylcyclohexanone, which involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another approach is the oxidation of 3-methylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes due to their efficiency and cost-effectiveness. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohexanonhelveticosid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methylcyclohexanonhelveticosid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the methyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

40279-45-6

Molecular Formula

C36H52O9

Molecular Weight

628.8 g/mol

IUPAC Name

(3S,5S,10S,13R,14S,17R)-3-[(3aR,6R)-3',4-dimethylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C36H52O9/c1-21-5-4-10-35(17-21)44-28-16-30(42-22(2)31(28)45-35)43-24-6-12-33(20-37)26-7-11-32(3)25(23-15-29(38)41-19-23)9-14-36(32,40)27(26)8-13-34(33,39)18-24/h15,20-22,24-28,30-31,39-40H,4-14,16-19H2,1-3H3/t21?,22?,24-,25+,26?,27?,28?,30-,31+,32+,33-,34-,35?,36-/m0/s1

InChI Key

ZJYGZEAYKCYGPP-KXEPKUHUSA-N

Isomeric SMILES

CC1CCCC2(C1)O[C@@H]3C(O[C@H](CC3O2)O[C@H]4CC[C@@]5(C6CC[C@@]7([C@H](CC[C@@]7(C6CC[C@@]5(C4)O)O)C8=CC(=O)OC8)C)C=O)C

Canonical SMILES

CC1CCCC2(C1)OC3CC(OC(C3O2)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5(C4)O)O)C8=CC(=O)OC8)C)C=O

Origin of Product

United States

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